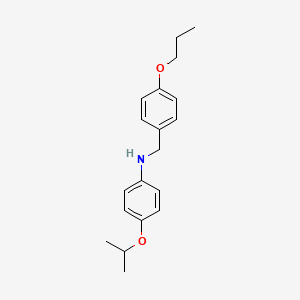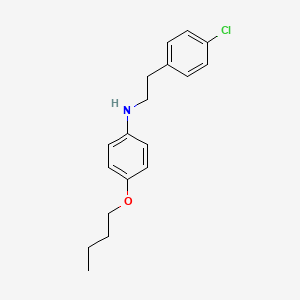
3-(Isopentyloxy)-N-(3-isopropoxybenzyl)aniline
Descripción general
Descripción
3-(Isopentyloxy)-N-(3-isopropoxybenzyl)aniline (IPO-NIPOB) is an organic compound composed of a benzene ring with an amine group and an isopropoxy group. It is a versatile compound that has been used for a variety of applications in the scientific research community. The compound has been studied for its potential to act as a synthetic intermediate, as a reagent for organic synthesis, and as a bioactive compound with potential therapeutic applications.
Aplicaciones Científicas De Investigación
Supramolecular Aggregation Patterns
- In the realm of molecular structures, compounds such as 2-iodo-N-(3-nitrobenzyl)aniline and its isomers demonstrate distinct patterns of supramolecular aggregation, involving hydrogen bonds and aromatic interactions. These patterns are essential for understanding complex molecular interactions and designing new materials with specific properties (Glidewell et al., 2002).
Practical Synthesis Processes
- The development of practical synthesis processes for aniline derivatives, such as 3-chloro-4-(3-fluorobenzyloxy) aniline, highlights the significance of these compounds in industrial production. The process features cost-effective materials, robustness, and minimal waste, making it suitable for large-scale production (Zhang Qingwen, 2011).
Photoisomerization Studies
- The ultrafast photoisomerization of N-(2-methoxybenzylidene)aniline, a process vital in photochemistry, has been thoroughly investigated. Understanding the dynamics of such isomerizations can contribute to the development of photo-responsive materials (Gao & Wang, 2021).
Spectroscopic Identification
- Spectroscopic techniques have been employed to identify different isomers of protonated aniline, which is fundamental in the study of molecular structures and interactions (Pasker et al., 2006).
Intramolecular Proton Transfer in Polymers
- Research on Schiff bases like salicylideneanil structures in polyurethane cationomers reveals insights into intramolecular proton transfers, a key process in various chemical reactions and potential applications in fluorescent materials (Buruianǎ et al., 2005).
Enhanced Redox Activity in Copolymers
- The synthesis of copolymers, such as poly(aniline-co-3-amino-4-hydroxybenzoic acid), demonstrates enhanced redox activity, important in the field of electrochemistry and potential applications in energy storage and sensors (Chen et al., 2013).
Vibrational Effects and Hydrogen Bonding in Crystal Growth
- Studies on the vibrational properties and effects of hydrogen bonding in compounds like 4-Methoxy-N-(Nitrobenzylidene)-Aniline are crucial in understanding crystal growth and molecular interactions, with implications in materials science and pharmaceuticals (Subi et al., 2022).
Solvent-Dependent Polymorphism
- The phenomenon of solvent-dependent polymorphism in isomeric N-(nitrobenzylidene)iodoanilines provides insights into how different solvents can influence the crystalline forms of a compound, which is significant in drug formulation and material science (Ferguson et al., 2005).
Propiedades
IUPAC Name |
3-(3-methylbutoxy)-N-[(3-propan-2-yloxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-16(2)11-12-23-20-9-6-8-19(14-20)22-15-18-7-5-10-21(13-18)24-17(3)4/h5-10,13-14,16-17,22H,11-12,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKBHAUMCYTYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)NCC2=CC(=CC=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isopentyloxy)-N-(3-isopropoxybenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Benzyloxy)-N-[2-(2-methylphenoxy)ethyl]aniline](/img/structure/B1385518.png)

![3-(Isopentyloxy)-N-[4-(2-methoxyethoxy)benzyl]-aniline](/img/structure/B1385522.png)
![N-[3-(2-Chlorophenyl)propyl]-3-ethoxyaniline](/img/structure/B1385523.png)
![N-[2-(2,5-Dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1385524.png)
![N-[4-(Tert-butyl)benzyl]-3-(2-phenoxyethoxy)-aniline](/img/structure/B1385525.png)




![N-[4-(Pentyloxy)benzyl]-4-(2-phenoxyethoxy)aniline](/img/structure/B1385533.png)

![N-(3-Butoxyphenyl)-N-[2-(4-chloro-2-methylphenoxy)ethyl]amine](/img/structure/B1385537.png)
